molecular formula C10H5Cl2NO2S B1644132 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid CAS No. 952959-45-4

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Cat. No.: B1644132
CAS No.: 952959-45-4
M. Wt: 274.12 g/mol
InChI Key: YQKHGPZHWHCTQT-UHFFFAOYSA-N
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Description

The compound “4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties . The thiazole ring in these compounds is aromatic, allowing for various chemical reactions to take place .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazole derivatives are generally synthesized through reactions involving α-halocarbonyl compounds with thioamides or thiourea . For instance, a group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring . For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Organotin(IV) derivatives of thiazole compounds, including those similar to 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid, have been synthesized and characterized. These compounds have shown significant antibacterial and antifungal activities, indicating their potential as biological agents. The study conducted by Saqib Ali et al. (2002) focused on di- and triorganotin(IV) carboxylates, showcasing their relevance in developing new antimicrobial solutions (Ali et al., 2002).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their efficiency in inhibiting the corrosion of iron. Through quantum chemical and molecular dynamics simulations, compounds including 2-amino-4-(4-chlorophenyl)-thiazole demonstrated promising results against the corrosion of Fe metal. The theoretical data obtained in the study by S. Kaya et al. (2016) align well with experimental results, highlighting the potential of thiazole derivatives in corrosion protection applications (Kaya et al., 2016).

Antiviral Activities

The synthesis and evaluation of thiazole sulfonamide derivatives for their antiviral activities have been explored. A study by Zhuo Chen et al. (2010) developed new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested them against the tobacco mosaic virus. This research suggests the potential use of these compounds in antiviral therapies (Chen et al., 2010).

Environmental Sensing and Remediation

Metal-organic frameworks (MOFs) constructed using thiazole-functionalized dicarboxylic acids, similar in structure to this compound, have been shown to be efficient in luminescence sensing of environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, these MOFs have been reported to effectively remove pesticides from waste solutions, indicating their utility in environmental cleanup and monitoring efforts. The study conducted by Yang Zhao et al. (2017) showcases the versatility of these compounds in environmental applications (Zhao et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid” was not found, similar compounds like 2-(4-Pyridyl)thiazole-4-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazole derivatives have shown promise in various therapeutic applications, leading to their wide innovations . Future research may focus on the design and structure-activity relationship of bioactive molecules, potentially leading to the development of new drugs .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHGPZHWHCTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238274
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-45-4
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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